molecular formula C21H27NO3S B2715407 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(o-tolyloxy)acetamide CAS No. 2034499-98-2

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2715407
CAS No.: 2034499-98-2
M. Wt: 373.51
InChI Key: WBONQZXWENJBML-UHFFFAOYSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(o-tolyloxy)acetamide is a synthetic chemical compound offered for research purposes, particularly in the field of ion channel pharmacology. Its molecular structure, which incorporates a thiophene moiety linked to an acetamide group, is characteristic of compounds investigated for their activity on transient receptor potential (TRP) channels . Specifically, structural analogs within the search results have been patented for their utility as modulators of the TRPM8 (Transient Receptor Potential Melastatin 8) receptor . The TRPM8 channel is a primary sensor for cold and cooling agents like menthol, and it represents a promising non-opioid target for pain research . Activation of TRPM8 by selective agents can produce a cooling sensation and has been shown to desensitize nociceptors, leading to potential analgesic effects . This compound is provided exclusively "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Further laboratory investigation is required to fully elucidate its specific mechanism of action, binding affinity, and pharmacological profile.

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3S/c1-15-7-3-4-8-17(15)25-13-20(24)22-14-21(11-5-6-12-21)19-10-9-18(26-19)16(2)23/h3-4,7-10,16,23H,5-6,11-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBONQZXWENJBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that belongs to the oxamide class. Its unique structure, featuring a cyclopentyl group, a thiophene ring, and an o-tolyloxy moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H27N3O4SC_{19}H_{27}N_{3}O_{4}S, with a molecular weight of approximately 393.5 g/mol. The presence of the hydroxyethyl group enhances its solubility and reactivity, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₇N₃O₄S
Molecular Weight393.5 g/mol
StructureChemical Structure
SolubilityHigh (due to hydroxyethyl group)

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial properties : Compounds containing thiophene rings have been shown to possess antimicrobial activity against various pathogens.
  • Anticancer effects : Oxamide derivatives have demonstrated potential in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory effects : Some oxamides exhibit anti-inflammatory properties by modulating cytokine production.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, related compounds have been shown to interact with various biological targets:

  • G protein-coupled receptors (GPCRs) : Similar compounds have been identified as agonists or antagonists for GPCRs, influencing signaling pathways involved in numerous physiological processes.
  • Enzyme inhibition : Some derivatives inhibit specific enzymes implicated in disease pathways, such as kinases or proteases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential effects:

  • Antimicrobial Activity :
    • A study on thiophene derivatives indicated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the thiophene component may enhance such effects .
  • Anticancer Properties :
    • Research on oxamide derivatives demonstrated that they could inhibit the growth of human cancer cell lines (e.g., breast and colon cancer), with mechanisms involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects :
    • In vitro studies showed that similar oxamides could reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several acetamide derivatives reported in the literature:

Compound Name Key Structural Features Biological Target/Activity Reference
Target Compound Thiophene-cyclopentylmethyl core, o-tolyloxy acetamide, 1-hydroxyethyl substituent Not explicitly reported (hypothesized CNS targets)
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives Thiazole ring, cyclopentylmethyl acetamide, aryl substituents MAO-A/MAO-B inhibition (IC50: 0.5–3.2 μM)
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Thiophene core, acetyl and bromo substituents Intermediate for advanced syntheses
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl and thiazole substituents Structural analog of benzylpenicillin
DFL20656 (Merck compound 14) Imidazole, pyridinyl, and biphenyl moieties Bradykinin B1 receptor antagonist

Key Observations :

  • Heterocyclic Core : The target compound’s thiophene ring distinguishes it from thiazole-based analogs (e.g., MAO inhibitors in ). Thiophene’s electron-rich nature may enhance binding to aromatic pockets in enzymes compared to thiazole’s sulfur-nitrogen polarity .
  • Substituent Effects: The o-tolyloxy group introduces steric bulk and lipophilicity, which could influence blood-brain barrier permeability relative to simpler phenoxy or halogenated aryl groups (e.g., 2,6-dichlorophenyl in ).
  • Hydroxyethyl Group : The 1-hydroxyethyl substituent on the thiophene is unique; similar polar groups in other acetamides (e.g., methoxy in ) improve solubility or metabolic stability.

Comparison with Analog Syntheses :

  • Thiazole-based MAO inhibitors (e.g., compounds 4a–4i) use nickel Raney reduction and thiourea cyclization , whereas thiophene derivatives (e.g., ) employ direct amidation of acetylthiophene amines.
  • The Merck compound 14 and DFL20656 involve multi-step palladium-mediated couplings , highlighting the target compound’s reliance on simpler functional group transformations.
Pharmacological and Physicochemical Properties
  • Thiophene’s π-π stacking capability may compensate for thiazole’s hydrogen-bonding interactions in MAO binding pockets.
  • Solubility and Bioavailability : The hydroxyethyl and o-tolyloxy groups likely enhance solubility compared to dichlorophenyl analogs , though steric effects may reduce membrane permeability.
  • Metabolic Stability : The cyclopentane ring may slow oxidative metabolism relative to linear alkyl chains in other acetamides (e.g., ).

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